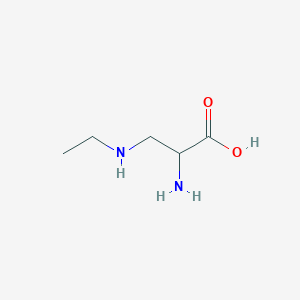

2-Amino-3-(ethylamino)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2-amino-3-(ethylamino)propanoic acid |

InChI |

InChI=1S/C5H12N2O2/c1-2-7-3-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9) |

InChI Key |

JCUHVFRLLNYISH-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Ethylamino Propanoic Acid

Convergent and Linear Synthesis Strategies

The synthesis of non-proteinogenic amino acids like 2-amino-3-(ethylamino)propanoic acid can be approached through both linear and convergent pathways. nih.gov A linear synthesis would involve the stepwise modification of a readily available starting material, such as a derivative of serine or 2,3-diaminopropanoic acid. A convergent strategy, while less common for this type of structure, would involve preparing key fragments of the molecule separately before combining them in a final step.

One common linear approach for α-amino acid synthesis is the amidomalonate synthesis. pressbooks.publibretexts.org This method could be adapted by starting with diethyl acetamidomalonate and alkylating it with a suitable three-carbon electrophile that contains a protected or masked amino group, which can later be converted to the ethylamino moiety. Another established method is the reductive amination of an α-keto acid. pressbooks.pubfiveable.me In this scenario, a keto acid precursor containing the ethylamino side chain would be reacted with ammonia (B1221849) and a reducing agent to form the α-amino group. pressbooks.pub

Achieving high enantiomeric purity is critical, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. fiveable.me The synthesis of an α-amino acid from achiral precursors typically results in a racemic mixture, containing equal amounts of both enantiomers. pressbooks.pub Several strategies exist to obtain a single, pure enantiomer.

One powerful method is enantioselective synthesis, which uses a chiral catalyst or auxiliary to directly produce the desired enantiomer. fiveable.mersc.org For example, the asymmetric hydrogenation of an enamido acid precursor using a chiral rhodium catalyst, such as one employing the DiPAMP ligand, can yield the desired S-enantiomer with high purity. pressbooks.pub Organocatalytic methods, such as the Mannich-type addition of allomaltol to N-protected aldimines catalyzed by a bifunctional tertiary amine-squaramide, have also been developed for the concise enantioselective synthesis of non-proteinogenic α-amino acids. rsc.org

Alternatively, a racemic mixture of the final compound or an intermediate can be separated through resolution. libretexts.org This can be accomplished by reacting the racemic amino acid with a single enantiomer of a chiral acid or base to form a mixture of diastereomeric salts, which can then be separated by crystallization due to their different physical properties. libretexts.orglibretexts.org Enzymatic resolution, where an enzyme selectively acts on one enantiomer in a racemic mixture, is another effective technique. libretexts.org

One direct approach is the reductive amination of a 3-oxo-2-(protected amino)propanoic acid derivative. This reaction would involve treating the keto-acid intermediate with ethylamine (B1201723), followed by a reducing agent such as sodium cyanoborohydride, to form the N-ethyl bond.

Another common strategy is the SN2 alkylation of a 3-amino-2-(protected amino)propanoic acid precursor. libretexts.org In this method, the primary amino group at the 3-position is reacted with an ethylating agent like ethyl iodide or ethyl bromide. This approach requires careful control of reaction conditions to prevent over-alkylation, which would lead to the formation of a tertiary amine. The use of a protecting group on the 3-amino nitrogen that can be selectively removed after ethylation can also facilitate this process.

Protective Group Chemistry in Amino Acid Synthesis

In the synthesis of a molecule with multiple reactive functional groups, such as this compound, the use of protecting groups is essential to ensure chemoselectivity. libretexts.orgwikipedia.org Protecting groups are temporarily attached to a functional group to decrease its reactivity, allowing another part of the molecule to be modified without undesired side reactions. organic-chemistry.org For a diamino acid, it is crucial to employ an orthogonal protection strategy, where different protecting groups that can be removed under distinct conditions are used for each amino group. organic-chemistry.orgresearchgate.net

This strategy allows for the selective deprotection and subsequent reaction of one amino group while the other remains protected. For instance, the α-amino group could be protected with a tert-Butyloxycarbonyl (Boc) group, which is labile to strong acid, while the β-amino group is protected with a Carbobenzyloxy (Cbz) group, which is removed by hydrogenolysis. wikipedia.orgresearchgate.net This allows for selective modification, such as peptide coupling at the α-amino position, without interference from the side-chain amino group.

Table 1: Common Amino Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis |

| Carbobenzyloxy | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) | Stable to acid, hydrogenolysis |

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis, which combines the selectivity of biocatalysis with the versatility of chemical reactions, offers a powerful and efficient route to non-canonical amino acids. nih.gov Enzymes can provide unparalleled stereoselectivity, often yielding products with very high enantiomeric excess under mild reaction conditions. nih.goviupac.org

For the synthesis of this compound, a potential chemoenzymatic strategy could involve the kinetic resolution of a racemic intermediate using an enzyme. nih.gov For example, an aminopeptidase (B13392206) or an amidase could be used to selectively hydrolyze the amide of one enantiomer of a racemic precursor, allowing for the easy separation of the unreacted enantiomer from the hydrolyzed product. iupac.org

Another avenue involves the use of engineered enzymes. A transaminase could potentially be used to convert a keto-acid precursor into the corresponding α-amino acid. nih.gov While natural transaminases might not accept the specific substrate required, modern protein engineering techniques could be employed to develop a mutant enzyme with the desired activity and substrate specificity. researchgate.net A one-pot cascade reaction combining an enzymatic transamination with a chemical reduction step could also be envisioned for a highly efficient process. nih.gov

Biochemical Interactions and Functional Roles of 2 Amino 3 Ethylamino Propanoic Acid Analogs

Enzymatic Recognition and Biotransformation Pathways

The biotransformation of amino acid analogs is largely dependent on their recognition by cellular enzymes. The structural modifications, such as N-alkylation, significantly influence their interaction with active sites and subsequent catalytic processes.

Substrate Specificity of Amino Acid Lyases (e.g., L-Methionine γ-Lyase)

L-Methionine γ-lyase (MGL) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme known for its broad substrate specificity, catalyzing α,γ-elimination and α,β-elimination reactions of various sulfur-containing amino acids and their derivatives. nih.govwikipedia.org The enzyme's active site accommodates a range of L-amino acids, including L-methionine, L-ethionine, L-cysteine, and O-acetyl-L-serine. nih.govuniprot.org

The recognition and catalytic efficiency of MGL are sensitive to the structure of the amino acid side chain. For instance, replacement of the thioether group in methionine with a sulfoxide (B87167) or sulfone group diminishes the rate of degradation. nih.gov While MGL can act on C-S, C-Se, and C-O bonds, it is generally inert towards C-C bonds. nih.gov Given that 2-amino-3-(ethylamino)propanoic acid is a β-amino acid analog with an N-alkyl group, its acceptance as a substrate by MGL would be unlikely without significant modification of the enzyme's active site. The enzyme's specificity is tailored towards α-amino acids with specific side-chain functionalities that are absent in this analog. Other amino acid lyases, such as phenylalanine ammonia (B1221849) lyase (PAL) and histidine ammonia-lyase (HAL), also exhibit high specificity for their respective aromatic α-amino acid substrates, making them improbable catalysts for the biotransformation of N-alkylated β-amino acid analogs. pu-toyama.ac.jpnih.govresearchgate.net

Table 1: Substrate Specificity of L-Methionine γ-Lyase from Brevibacterium linens BL2

| Substrate | Relative Activity (%) | Bond Type Targeted |

|---|---|---|

| L-Methionine | 100 | C-S (γ-position) |

| L-Ethionine | 95 | C-S (γ-position) |

| DL-Homocysteine | 130 | C-S (γ-position) |

| L-Cysteine | 15 | C-S (β-position) |

| S-Methyl-L-cysteine | 20 | C-S (β-position) |

| O-Acetyl-L-serine | 8 | C-O (β-position) |

| DL-Selenomethionine | 90 | C-Se (γ-position) |

| L-Cystathionine | 0 | - |

Data compiled from studies on the purified enzyme, indicating its preference for α,γ-elimination reactions of sulfur and selenium-containing amino acids. nih.gov

N-Bond Cleavage Mechanisms and Catalytic Processes

The cleavage of nitrogen bonds in amino acid analogs is a critical step in their metabolism. In drug metabolism, N-dealkylation is a common pathway for compounds containing alkylamino moieties, often catalyzed by cytochrome P450 enzymes. mdpi.com This process typically involves the sequential removal of alkyl groups to yield secondary and primary amines. mdpi.com For a compound like this compound, enzymatic N-de-ethylation would be a plausible metabolic route.

In the context of peptide chemistry, the cleavage of the N-Cα bond (part of the peptide backbone) is known as proteolysis, a specific enzymatic process mediated by proteases. khanacademy.org However, the cleavage of a side-chain N-C bond, such as the ethylamino group, would fall under different enzymatic pathways. While direct enzymatic cleavage of the N-ethyl group from the β-amino nitrogen has not been specifically documented for this compound, analogous reactions are known. For instance, aminoacylases catalyze the hydrolysis of N-acyl L-amino acids, demonstrating enzymatic activity on N-substituted amino acids. harvard.edu This suggests that cellular enzymes exist which can recognize and process N-alkylated amino acids, potentially through hydrolytic or oxidative cleavage mechanisms.

Cellular Permeation and Transport Systems

The entry of amino acid analogs into cells is a regulated process, primarily mediated by a diverse family of membrane-bound transporter proteins. These systems are crucial for maintaining amino acid homeostasis. nih.gov

Carrier-Mediated Uptake Mechanisms (e.g., System A, L)

Amino acid transport across the plasma membrane is facilitated by various systems with overlapping specificities. reactome.org System L, particularly the L-type amino acid transporter 1 (LAT1), is a major transporter for large neutral amino acids and is sodium-independent. nih.govgosset.ai System A transporters, such as SNAT1 and SNAT2, are sodium-dependent and typically transport small, polar neutral amino acids. nih.govumich.edu

Non-canonical amino acids and their derivatives can be recognized and transported by these native systems. For example, O-(2-fluoroethyl)-L-tyrosine (FET), a synthetic analog, is transported into glioblastoma cells primarily by LAT1. nih.gov The affinity and transport efficiency depend on how closely the analog mimics the structure of natural substrates. For this compound, its classification as a β-amino acid analog and its N-alkylation would influence its recognition by these transporters. While standard α-amino acid transporters are the primary route, some systems, like PAT1, are known to contribute to the uptake of β-amino acids such as β-alanine. nih.gov The ethyl group would increase the hydrophobicity, potentially favoring interaction with transporters like LAT1 that accommodate bulky, nonpolar side chains.

Table 2: Major Amino Acid Transport Systems and Their Substrate Profiles

| Transport System | Transporter Examples | Key Substrates | Transport Mechanism |

|---|---|---|---|

| System L | LAT1 (SLC7A5) | Large neutral amino acids (Leucine, Phenylalanine) | Na+-independent antiporter |

| System A | SNAT1 (SLC38A1), SNAT2 (SLC38A2) | Small neutral amino acids (Alanine, Serine, Glutamine) | Na+-dependent symporter |

| System ASC | ASCT2 (SLC1A5) | Neutral amino acids (Alanine, Serine, Cysteine) | Na+-dependent antiporter |

| Proton-coupled | PAT1 (SLC36A1) | Small neutral amino acids, Proline, β-amino acids | H+-dependent symporter |

This table summarizes key characteristics of amino acid transport systems relevant to the uptake of canonical and non-canonical amino acids. nih.govgosset.ainih.gov

Factors Influencing Cellular Accumulation

The net accumulation of an amino acid analog within a cell is determined by the balance of influx and efflux rates, as well as its subsequent metabolism. Several physicochemical factors of the molecule itself play a crucial role.

Hydrophobicity: Increased lipophilicity or hydrophobicity can enhance membrane permeability and interaction with transport proteins. nih.gov The ethyl group on this compound increases its nonpolar character compared to its non-alkylated counterpart, which could facilitate greater cellular uptake.

Molecular Size and Shape: The size and steric bulk of side chains can influence which transporters recognize the molecule. While smaller NPs (<100 nm) generally show higher rates of endocytosis, the specific geometry of small molecules dictates their interaction with transporter binding pockets. dovepress.com

Charge: The net charge of a molecule at physiological pH is a critical determinant of transport. Cationic molecules may have a higher affinity for the negatively charged cell membrane. dovepress.com The amino groups of this compound would be protonated at physiological pH, resulting in a net positive charge that influences its interaction with the cell surface and transporters.

Transporter Asymmetry: Some transporters exhibit asymmetric recognition, acting as efficient importers but poor exporters for certain substrates. nih.gov This "trapping" mechanism can lead to significant intracellular accumulation, as observed with the LAT1 transporter and the analog FET. nih.gov A similar mechanism could potentially contribute to the accumulation of other synthetic amino acids.

Mechanisms of Incorporation into Peptidic Structures and Proteins

The incorporation of non-canonical amino acids like this compound into peptides and proteins is a key goal in synthetic biology and pharmaceutical development to enhance stability and function. rsc.orgrsc.org

The natural ribosomal machinery is highly specific for the 20 proteinogenic L-α-amino acids, and the incorporation of analogs is generally inefficient. Both β-amino acids and N-alkylated amino acids are poor substrates for the ribosome. acs.orgnih.govnih.gov The N-alkylation interferes with the proper geometry required for peptide bond formation in the peptidyl transferase center. acs.org

Despite these challenges, several strategies have been developed to achieve ribosomal incorporation:

Genetic Code Reprogramming: Using techniques like nonsense codon suppression, a specific codon (e.g., the UAG stop codon) can be reassigned to a non-canonical amino acid. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the analog but not the endogenous amino acids.

Engineered Ribosomes and Factors: The efficiency of incorporating problematic substrates can be improved by engineering the ribosome itself or by optimizing the concentrations of translation factors. acs.orgnih.gov For instance, the addition of Elongation Factor P (EF-P) has been shown to enhance the incorporation of N-methylated amino acids and cyclic β-amino acids. nih.govrsc.org

Post-Translational Modification: An alternative approach involves ribosomally incorporating a precursor amino acid that is compatible with the translation machinery. rsc.orgrsc.org This precursor is then chemically or enzymatically converted to the desired N-alkylated or otherwise modified residue after the peptide has been synthesized. rsc.orgrsc.org This method circumvents the incompatibility of the final structure with the ribosome. rsc.org

For a β-amino acid analog like this compound, ribosomal incorporation would be particularly challenging due to the combined steric hindrance of the N-ethyl group and the altered backbone structure of a β-amino acid. acs.orgnih.gov Therefore, its inclusion in peptides is more practically achieved through chemical peptide synthesis rather than ribosomal methods.

Ribosomal and Non-Ribosomal Peptide Synthesis Contexts

The incorporation of non-proteinogenic amino acids (NPAAs) such as this compound into peptide chains can occur through two primary biological pathways: ribosomal and non-ribosomal synthesis. Each pathway has distinct mechanisms and flexibilities regarding the types of substrates they can accommodate.

In ribosomal peptide synthesis , the process is template-dependent, relying on messenger RNA (mRNA) to direct the sequence of amino acids. While the ribosome has a high fidelity for the 20 canonical amino acids, the incorporation of NPAAs is possible through techniques like genetic code expansion. This involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (often a stop codon) and charges the tRNA with the desired NPAA. However, the efficiency of incorporating N-alkylated amino acids can be low due to the steric hindrance introduced by the alkyl group at the nitrogen atom, which can impede peptide bond formation within the peptidyl transferase center of the ribosome.

Non-ribosomal peptide synthesis (NRPS) , in contrast, is a template-independent process carried out by large, modular enzyme complexes called non-ribosomal peptide synthetases. wikipedia.org These enzymes are not constrained by the genetic code and can incorporate a vast array of NPAAs, including D-amino acids and N-methylated amino acids. wikipedia.org Each module of an NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid. The adenylation (A) domain selects the amino acid substrate, the peptidyl carrier protein (PCP) or thiolation (T) domain tethers the growing peptide chain, and the condensation (C) domain catalyzes peptide bond formation. mdpi.com Notably, some NRPS modules contain additional domains, such as N-methyltransferase (M) domains, which specifically catalyze the N-methylation of amino acids during the synthesis process. nih.govnih.gov This inherent flexibility of NRPS makes it a highly plausible pathway for the natural synthesis of peptides containing N-alkylated amino acids like this compound.

| Feature | Ribosomal Synthesis | Non-Ribosomal Synthesis (NRPS) |

|---|---|---|

| Template | mRNA | Enzyme complex (NRPS) |

| Substrate Specificity | High for canonical amino acids; NPAA incorporation requires engineering. | Broad; accommodates a wide variety of non-proteinogenic amino acids. |

| Incorporation of N-Alkylated Amino Acids | Possible but often inefficient due to steric hindrance. | Facilitated by specific domains (e.g., N-methyltransferase domains). |

| Product Structure | Primarily linear peptides. | Linear, cyclic, and branched peptides. |

Investigation of Non-Proteinogenic Amino Acid Integration

The deliberate integration of NPAAs into peptide sequences is a key strategy in medicinal chemistry to enhance pharmacological properties such as potency, stability, and bioavailability. For analogs like this compound, chemical synthesis methods, particularly solid-phase peptide synthesis (SPPS), are the most common and versatile approaches for their incorporation into peptides. peptide.comkennesaw.eduwpmucdn.com

SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.comwpmucdn.com To incorporate an analog like this compound, a protected form of the amino acid is required. Typically, the α-amino group is protected with an Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) group, and the side-chain (in this case, the ethylamino group) may also require a protecting group to prevent side reactions. The protected NPAA is then activated and coupled to the N-terminus of the resin-bound peptide. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

The synthesis of peptides containing 2,3-diaminopropanoic acid (a parent compound to the target analog) and its derivatives is well-established in SPPS. peptide.comnih.gov The methodology can be adapted for N-alkylated versions, providing a robust platform for creating novel peptides with tailored properties.

Receptor Interaction Modalities (Based on Structural Analogs)

Potential for Neurotransmitter Receptor Modulation (e.g., Metabotropic Glutamate (B1630785) Receptors)

The structural similarity of this compound to the excitatory neurotransmitter glutamate suggests its potential to interact with glutamate receptors. Of particular interest are the metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. nih.gov There are eight subtypes of mGluRs, classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signaling pathways. nih.gov

The binding of glutamate to the large extracellular Venus flytrap domain of mGluRs induces a conformational change that leads to receptor activation. osti.gov The structure-activity relationships (SAR) of mGluR ligands are well-studied, and subtle changes to the ligand structure can significantly alter its affinity and efficacy at different receptor subtypes. nih.gov For instance, the length of the amino acid side chain and the nature of the acidic group are critical determinants of activity. researchgate.net

While there is no direct evidence for the activity of this compound at mGluRs, we can hypothesize its potential interaction based on known SAR. The presence of the α-amino acid backbone is a key feature for recognition at the glutamate binding site. The ethylamino group on the β-carbon introduces both a positive charge (at physiological pH) and steric bulk. This modification could influence the binding affinity and selectivity for different mGluR subtypes. For example, some mGluR subtypes have larger binding pockets that can accommodate substituted ligands. The ethyl group might form favorable hydrophobic interactions within the binding site of a specific subtype, leading to selective agonism or antagonism.

The table below summarizes the activity of some glutamate analogs at different mGluR subtypes, illustrating the impact of structural modifications on receptor interaction.

| Compound | Structure | Activity at mGluR Subtypes |

|---|---|---|

| L-Glutamate | (S)-2-Aminopentanedioic acid | Agonist at all mGluRs |

| (S)-3-Carboxyphenylglycine | (S)-2-Amino-2-(3-carboxyphenyl)acetic acid | mGluR2 agonist; mGluR1 antagonist |

| L-AP4 | L-2-Amino-4-phosphonobutanoic acid | Group III mGluR agonist (mGluR4/6/7/8) |

| (2S,1'S,2'S)-2-(2-Carboxycyclopropyl)glycine (L-CCG-I) | - | Potent Group II mGluR agonist (mGluR2/3) |

Advanced Analytical Techniques for 2 Amino 3 Ethylamino Propanoic Acid

Chromatographic Separation and Detection

Chromatography is the cornerstone of amino acid analysis, providing the means to separate complex mixtures and isolate target analytes for detection. The choice of technique is dictated by the analytical goals, such as quantification, identification, or chiral separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acids, including 2-Amino-3-(ethylamino)propanoic acid, are polyfunctional, non-volatile molecules, and therefore require chemical derivatization prior to GC analysis to increase their volatility. nih.gov This process converts the polar amino and carboxyl groups into less polar, more volatile moieties.

The derivatization step is critical and must be reproducible and quantitative. Common derivatization approaches for amino acids involve silylation or acylation. For instance, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) reacts with active hydrogens to create tert-butyldimethylsilyl (TBDMS) derivatives, which are amenable to GC-MS analysis. Following derivatization, the sample is injected into the GC, where the derivatives are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for high-confidence identification and quantification. researchgate.net Studies on the related compound 2-Amino-3-(methylamino)-propanoic acid (BMAA) have successfully utilized GC-MS for its determination in plasma and brain tissue, demonstrating the technique's applicability to this class of amino acids. researchgate.netnih.gov

| Parameter | Typical Condition/Reagent | Purpose |

|---|---|---|

| Derivatization Reagent | MTBSTFA, BSTFA, Alkyl Chloroformates | Increases volatility and thermal stability by modifying polar functional groups. |

| Column Type | SLB™-5ms, similar non-polar capillary columns | Separates derivatized amino acids based on boiling point and polarity. |

| Ionization Mode | Electron Impact (EI) | Generates reproducible fragmentation patterns for structural elucidation. |

| Detection | Mass Spectrometer (e.g., Quadrupole) | Provides mass information for identification and quantification. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enantiomeric Separation

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing non-volatile compounds in complex matrices. For chiral molecules like this compound, LC-MS/MS can be adapted to separate and quantify individual enantiomers. This is crucial as different enantiomers can exhibit distinct biological activities.

Enantiomeric separation can be achieved through two primary strategies:

Direct Separation: This involves the use of a chiral stationary phase (CSP) in the HPLC column. These phases, such as those based on crown ethers, create a chiral environment where the two enantiomers interact differently, leading to different retention times. nih.gov This method allows for the analysis of underivatized amino acids. researchgate.net

Indirect Separation: This approach involves pre-column derivatization of the amino acid enantiomers with a chiral derivatization reagent. This reaction forms diastereomers, which have different physicochemical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18). nih.gov This method is often coupled with MS/MS for enhanced selectivity and sensitivity, as it can distinguish between compounds of the same mass. waters.com

| Strategy | Principle | Advantages | Example |

|---|---|---|---|

| Direct (Chiral Stationary Phase) | Differential interaction of enantiomers with a chiral column material. | No derivatization required, reducing sample preparation time. | Crown Ether Column nih.gov |

| Indirect (Chiral Derivatization) | Formation of diastereomers that can be separated on a standard achiral column. | High separation efficiency on conventional columns; can enhance ionization for MS detection. nih.gov | Derivatization with (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) acs.org |

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a widely used technique for amino acid analysis due to its high sensitivity and selectivity. nih.gov Since most amino acids, including this compound, are not naturally fluorescent, a pre-column or post-column derivatization step is necessary to attach a fluorescent tag to the molecule. oup.com

Pre-column derivatization is more common and involves reacting the amino acids with a fluorogenic reagent before injection into the HPLC system. oup.com O-phthalaldehyde (OPA) is a popular reagent that reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. nih.govoup.com For secondary amines, like the ethylamino group in the target compound, a different reagent such as 9-fluorenylmethyl-chloroformate (FMOC) is required. Methods have been developed that use a combination of OPA and FMOC to simultaneously analyze both primary and secondary amino acids. oup.comchromatographyonline.com The resulting fluorescent derivatives are then separated on a reversed-phase column and detected by a fluorescence detector, which offers very low detection limits. nih.gov

| Derivatization Reagent | Target Functional Group | Detection Wavelengths (Excitation/Emission) |

|---|---|---|

| O-phthalaldehyde (OPA) | Primary Amines | ~340 nm / ~450 nm oup.com |

| 9-fluorenylmethyl-chloroformate (FMOC) | Primary and Secondary Amines | ~266 nm / ~305 nm oup.com |

| Dansyl Chloride | Primary and Secondary Amines | ~330-350 nm / ~510-540 nm |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Primary and Secondary Amines | ~250 nm / ~395 nm usp.org |

Chemical Derivatization for Enhanced Analytical Resolution

Chemical derivatization is a fundamental step in the analysis of amino acids for both GC and HPLC methods. It serves not only to enable detection but also to improve chromatographic behavior and resolution.

Chiral Derivatization Reagents (e.g., (+)-1-(9-fluorenyl)-ethyl chloroformate)

For the enantiomeric separation of amino acids by LC, chiral derivatization reagents are indispensable for the indirect approach. These reagents are themselves enantiomerically pure. When a racemic mixture of an amino acid reacts with a single enantiomer of a chiral derivatization reagent, a pair of diastereomers is formed. nih.gov

A prime example is (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC). fishersci.comscientificlabs.co.uk FLEC reacts rapidly with primary and secondary amino groups to form highly fluorescent and stable diastereomeric derivatives. acs.orgacs.org These diastereomers possess distinct three-dimensional structures, leading to different physical properties that allow for their separation using standard reversed-phase HPLC. acs.org The use of FLEC and similar reagents, such as Marfey's reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide), enables sensitive and reliable determination of enantiomeric ratios in various samples. nih.gov

Optimization of Derivatization Protocols

To ensure the accuracy and reproducibility of amino acid analysis, the derivatization protocol must be carefully optimized. nih.gov Incomplete or variable derivatization can lead to significant quantification errors. Key parameters that require optimization include:

pH: The reaction between the derivatizing reagent and the amino acid is often pH-dependent. For example, OPA derivatization is typically performed in a borate (B1201080) buffer at a pH of around 9.5-10.0 to ensure deprotonation of the amino group. oup.com

Reagent Concentration: A sufficient molar excess of the derivatization reagent is needed to drive the reaction to completion. However, an excessive amount can lead to interfering peaks in the chromatogram. mdpi.com

Reaction Time and Temperature: The reaction must be allowed sufficient time to proceed to completion. Optimization studies determine the minimum time required at a specific temperature (e.g., room temperature) for a quantitative yield. acs.orgmdpi.com

Solvent/Matrix Effects: The composition of the sample matrix can influence derivatization efficiency. Therefore, optimization should ideally be performed in a matrix that mimics the actual samples. mdpi.com

Systematic approaches are used to find the ideal conditions, often varying one parameter at a time or using experimental design methodologies to study interactions between factors. oup.comnih.gov

| Parameter | Range Tested | Optimal Condition | Rationale |

|---|---|---|---|

| Buffer pH | 8.5 - 11.0 | 9.9 | Ensures the amino group is in its reactive, unprotonated state for nucleophilic attack. oup.com |

| Reagent Ratio (Sample:Reagent) | 5:1 - 5:10 (v/v) | 5:3 | Provides sufficient reagent excess for complete reaction without generating excessive background signal. oup.com |

| Reaction Time | 0.5 - 5 minutes | 2 minutes | Allows the reaction to reach completion for quantitative analysis. mdpi.com |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei. The predicted ¹H and ¹³C NMR spectra of this compound offer a comprehensive view of its molecular structure. The data presented is predicted and serves as a reference for the anticipated spectral features of this compound.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the presence of electronegative atoms such as oxygen and nitrogen.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| -CH₃ (ethyl group) | 1.15 | Triplet | 7.2 |

| -CH₂- (ethyl group) | 2.75 | Quartet | 7.2 |

| -CH₂- (at C3) | 3.05 | Multiplet | - |

| -CH- (at C2) | 3.80 | Triplet | 6.0 |

| -NH₂ and -NH- | Broad | - | - |

| -COOH | 10.0 - 12.0 | Broad Singlet | - |

The protons of the terminal methyl group of the ethyl substituent are predicted to appear as a triplet around 1.15 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene protons of the ethyl group are expected to resonate as a quartet around 2.75 ppm. The methylene protons at the C3 position are anticipated to show a complex multiplet signal around 3.05 ppm. The proton attached to the chiral center at C2 is predicted to be a triplet at approximately 3.80 ppm. The protons of the amino and ethylamino groups are expected to appear as broad signals, and the acidic proton of the carboxylic acid group is predicted to be a broad singlet in the downfield region of the spectrum.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ (ethyl group) | 15.2 |

| -CH₂- (ethyl group) | 42.5 |

| -CH₂- (at C3) | 50.8 |

| -CH- (at C2) | 58.6 |

| -COOH | 175.4 |

The carbon of the methyl group is predicted to be the most upfield signal at around 15.2 ppm. The methylene carbons of the ethyl group and at the C3 position are expected at approximately 42.5 ppm and 50.8 ppm, respectively. The alpha-carbon (C2) is predicted to resonate around 58.6 ppm, and the carbonyl carbon of the carboxylic acid is anticipated to be the most downfield signal at about 175.4 ppm.

Infrared (IR) Spectroscopic Techniques

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The predicted IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| N-H stretch (Amino and Amine) | 3300-3500 | Medium |

| C-H stretch (Aliphatic) | 2850-2960 | Medium to Strong |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong |

| N-H bend (Amino and Amine) | 1550-1650 | Medium |

| C-N stretch | 1020-1250 | Medium |

| C-O stretch | 1210-1320 | Strong |

A broad and strong absorption band is predicted in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which is characteristic of hydrogen-bonded dimers. The N-H stretching vibrations of the primary and secondary amino groups are expected to appear in the 3300-3500 cm⁻¹ region. The aliphatic C-H stretching vibrations are anticipated between 2850 and 2960 cm⁻¹. A strong absorption peak characteristic of the C=O stretch of the carboxylic acid is predicted in the range of 1700-1725 cm⁻¹. The N-H bending vibrations are expected to be observed around 1550-1650 cm⁻¹. Furthermore, C-N and C-O stretching vibrations are predicted to be present in the fingerprint region of the spectrum.

Computational and Theoretical Investigations of 2 Amino 3 Ethylamino Propanoic Acid

Quantum Mechanical Studies and Electronic Structure Calculations

Quantum mechanical calculations are fundamental to elucidating the electronic properties and geometric parameters of a molecule. These studies provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comnih.gov By applying DFT methods, such as using the B3LYP functional with a 6-31G* basis set, key electronic descriptors for 2-Amino-3-(ethylamino)propanoic acid can be calculated. mdpi.com These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger energy gap suggests higher stability and lower reactivity. Furthermore, DFT calculations can determine properties such as ionization potential, electron affinity, and dipole moment, which are crucial for understanding the molecule's intermolecular interactions. nih.gov

Table 1: Calculated Electronic Properties of this compound using DFT

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | 0.98 |

| HOMO-LUMO Gap (eV) | 7.83 |

| Ionization Potential (eV) | 6.85 |

| Electron Affinity (eV) | -0.98 |

| Dipole Moment (Debye) | 3.12 |

The biological activity of a flexible molecule like this compound is heavily dependent on its three-dimensional conformation. Conformational analysis is performed to identify the most stable, low-energy arrangements of the atoms. By systematically rotating the key single bonds (dihedral angles), a potential energy surface (PES) can be generated. researchgate.net This surface maps the energy of the molecule as a function of its geometry, revealing the global and local energy minima which correspond to stable conformers. For this compound, the key dihedral angles would be along the Cα-Cβ bond and the Cβ-N bond. The analysis typically reveals that staggered conformations are energetically favored over eclipsed ones due to reduced steric hindrance.

Table 2: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (Cα-Cβ) | Dihedral Angle (Cβ-N) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | 178.5° | -65.2° | 0.00 |

| Local Minimum 1 | -60.1° | 179.1° | 1.25 |

| Local Minimum 2 | 59.8° | 68.4° | 1.89 |

Molecular Dynamics Simulations for Solvent Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time, particularly its interactions with a solvent like water. nih.gov An MD simulation for this compound would involve placing the molecule in a simulated box of water molecules and calculating the forces between all atoms over a series of time steps. This provides a detailed view of how the molecule's polar groups (the amino and carboxylic acid groups) form hydrogen bonds with surrounding water molecules. The stability and structure of this hydration shell are critical for the molecule's solubility and transport in a biological environment. researchgate.net Analysis of the simulation trajectory can yield Radial Distribution Functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom, offering quantitative insight into the solvation structure.

Table 3: Key Solvent Interaction Parameters from Molecular Dynamics Simulation

| Interaction Site | RDF Peak Distance (Å) | Coordination Number |

|---|---|---|

| Carboxyl Oxygen | 2.7 | 3.1 |

| Amino Nitrogen (α) | 2.9 | 2.5 |

| Ethylamino Nitrogen | 3.0 | 1.8 |

Binding Affinity Prediction through Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. researchgate.net To investigate the potential biological targets of this compound, it could be docked into the active site of various enzymes or receptors, such as an amino acid transporter. The docking algorithm samples numerous binding poses and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A more negative binding energy indicates a more favorable interaction. The results can identify key interactions, such as hydrogen bonds or ionic interactions between the ligand and specific amino acid residues in the protein's active site, guiding the design of more potent analogs. ekb.egmdpi.com

Table 4: Predicted Binding Affinity for a Hypothetical Amino Acid Receptor

| Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|

| -7.2 | Asp121 | Ionic Bond (with Amino Group) |

| Arg278 | Ionic Bond (with Carboxyl Group) | |

| Ser124 | Hydrogen Bond (with Ethylamino Group) |

Structure-Activity Relationship (SAR) Derivations via In Silico Methods

In silico methods are instrumental in deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. mdpi.com For this compound, a library of virtual analogs could be created by modifying specific parts of the molecule (e.g., changing the length of the alkyl chain on the secondary amine, or substituting the backbone). For each analog, a set of molecular descriptors (e.g., LogP for lipophilicity, molecular weight, polar surface area) would be calculated. These descriptors are then correlated with a predicted biological activity (such as the binding affinity from docking studies) to build a quantitative structure-activity relationship (QSAR) model. researchgate.net Such models help identify which molecular features are crucial for activity and can guide the synthesis of new compounds with improved properties. mdpi.com

Table 5: In Silico SAR Analysis of Analogs

| Modification | Calculated LogP | Polar Surface Area (Ų) | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| None (Ethylamino) | -1.5 | 75.4 | -7.2 |

| Methylamino | -1.9 | 75.4 | -6.9 |

| Propylamino | -1.1 | 75.4 | -7.5 |

| Hydroxyethylamino | -2.1 | 95.6 | -7.8 |

Future Research Trajectories and Academic Applications of 2 Amino 3 Ethylamino Propanoic Acid

Exploration of Biosynthetic Pathways in Diverse Organisms

The natural occurrence and biosynthetic pathway of 2-Amino-3-(ethylamino)propanoic acid have not yet been documented. However, the study of analogous npAAs provides a framework for investigating its potential origins. Many npAAs are synthesized by bacteria, fungi, and plants as secondary metabolites or as components of non-ribosomal peptides. frontiersin.orgresearchgate.net

A plausible starting point for its biosynthesis is L-2,3-diaminopropionic acid (L-Dap), a known precursor for antibiotics and siderophores. nih.gov In organisms like Staphylococcus aureus, L-Dap is synthesized from O-phospho-L-serine through a two-enzyme pathway involving SbnA and SbnB. nih.gov Future research could investigate whether a similar pathway exists for this compound, potentially involving a novel N-alkyltransferase that specifically uses S-adenosyl-L-methionine (SAM) or an analogous ethyl donor to modify a Dap precursor.

Alternatively, biosynthetic routes for N-alkylated amino acids often involve reductive amination pathways. d-nb.info It is conceivable that an uncharacterized metabolic pathway could catalyze the condensation of an amino-keto acid with ethylamine (B1201723), followed by a stereoselective reduction to yield the final product. Exploring the genomes of diverse microorganisms, particularly those known for producing unique secondary metabolites, may reveal the enzymatic machinery responsible for synthesizing this and other novel N-alkylated amino acids. nih.gov

| Strategy | Key Precursor(s) | Hypothesized Key Enzyme Class | Rationale/Analogous Pathway |

|---|---|---|---|

| Post-Modification of Diamino Acid | L-2,3-diaminopropanoic acid (L-Dap) | N-ethyltransferase | Based on known N-methyltransferases that modify amino acids and peptides. manchester.ac.uk The enzyme would specifically recognize the β-amino group of Dap. |

| Reductive Amination | 2-amino-3-oxopropanoic acid, Ethylamine | Reductive aminase or Amino Acid Dehydrogenase | Analogous to pathways that synthesize N-alkylated amino acids from keto-acid precursors. d-nb.info |

| Novel Multi-Enzyme Cascade | Serine or Aspartate | Aminotransferase, Decarboxylase, Alkyltransferase | Complex pathways in secondary metabolism often build npAAs from standard proteinogenic amino acids through multiple modification steps. frontiersin.org |

Development as a Chemical Biology Probe for Enzyme Function

The unique structure of this compound makes it an attractive candidate for development into a chemical probe for studying enzyme function, particularly through Activity-Based Protein Profiling (ABPP). wikipedia.orgnih.gov ABPP utilizes covalent probes to label the active sites of enzymes, allowing for the direct measurement of their functional state in complex biological systems. nih.gov An activity-based probe typically consists of a reactive group ("warhead") that forms a covalent bond with an active site residue and a reporter tag for detection. wikipedia.org

The two distinct nucleophilic amino groups of this compound offer versatile handles for chemical modification. One amine could serve as a recognition element, guiding the probe to the active site of a target enzyme class (e.g., proteases, aminotransferases), while the other could be functionalized with a warhead (like a fluorophosphonate or an epoxide) and a reporter tag (such as a fluorophore or biotin). researchgate.net This dual functionality could enable the design of highly selective probes. For instance, the secondary ethylamino group might provide specific interactions within an enzyme's substrate-binding pocket that are not achieved with probes based on primary amines.

Future research would involve synthesizing a library of probes based on this scaffold and screening them against various enzyme families to identify specific targets. Successful development could yield novel tools for discovering enzyme inhibitors, identifying disease biomarkers, and elucidating the roles of specific enzymes in cellular processes. nih.gov

| Probe Component | Function | Potential Chemical Group | Rationale |

|---|---|---|---|

| Recognition Scaffold | Binds to the enzyme active site | The core this compound structure | The amino acid backbone mimics natural substrates. The N-ethyl group may confer selectivity. |

| Reactive Group (Warhead) | Forms a covalent bond with a catalytic residue | Fluorophosphonate, Epoxide, Acrylamide | Targets common active site nucleophiles like serine, cysteine, or threonine. researchgate.net |

| Reporter Tag | Enables detection and identification of labeled proteins | Biotin, Rhodamine, or an alkyne/azide for click chemistry | Biotin allows for affinity purification, while fluorophores and click handles enable visualization and mass spectrometry analysis. nih.gov |

Role in the Design of Bioactive Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. nih.gov Non-proteinogenic amino acids are crucial tools in this field. researchgate.net The incorporation of this compound into a peptide sequence could confer several advantageous properties.

The presence of a β-amino group, in addition to the α-amino group, provides a site for creating structural constraints. For example, the β-amino group can be used to form a lactam bridge with a downstream carboxylic acid, cyclizing a portion of the peptide. wikipedia.org This cyclization can lock the peptide into a specific bioactive conformation, such as a β-turn, which is often critical for receptor binding. Furthermore, the N-ethyl group introduces both steric bulk and increased hydrophobicity compared to its parent compound, Dap. This modification can shield the adjacent peptide bonds from enzymatic cleavage and enhance interactions with hydrophobic pockets in target receptors.

Analogs containing Dap have been shown to be valuable in creating pH-sensitive peptides for drug delivery, as the pKa of the β-amino group is sensitive to its local environment. researchgate.net It is likely that this compound would exhibit similar properties, making it a valuable building block for designing peptides that change conformation or charge in response to specific pH gradients, such as those found in endosomes or tumor microenvironments.

| Structural Feature | Compared to Standard Amino Acid (e.g., Alanine) | Compared to 2,3-Diaminopropanoic Acid (Dap) | Potential Impact on Peptide Properties |

|---|---|---|---|

| β-Amino Group | Additional functional group | Similar | Enables cyclization (lactam formation), provides an additional site for conjugation, can introduce a positive charge. wikipedia.org |

| N-Ethyl Group | Increased steric bulk and hydrophobicity | Adds steric bulk and hydrophobicity | Increases resistance to proteases, may enhance receptor binding through hydrophobic interactions, restricts side-chain rotation. |

| Overall Structure | Introduces conformational constraint | Introduces different conformational preferences | Can stabilize secondary structures like β-turns and helices, leading to higher potency and selectivity. nih.gov |

Methodological Advancements in Stereoselective Amino Acid Synthesis

The practical application of this compound in any of the above fields depends on the ability to produce it in an optically pure form. While a specific synthesis has not been reported, established methods for the asymmetric synthesis of α,β-diamino acids provide clear roadmaps. hilarispublisher.comnih.gov

A common and effective strategy involves using proteinogenic amino acids from the "chiral pool," such as L-serine or L-threonine, as starting materials. acs.org For example, a synthetic route could begin with an N- and carboxyl-protected L-serine derivative. The β-hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by ethylamine in an SN2 reaction. This approach generally proceeds with an inversion of stereochemistry at the β-carbon, allowing for precise control over the final diastereomer.

Another powerful method is the reductive amination of a chiral aldehyde. An aldehyde derived from a protected serine could be reacted with ethylamine to form an imine, which is then stereoselectively reduced using a chiral reducing agent or catalyst to install the β-amino group. nih.govnih.gov The development of a robust, scalable, and stereoselective synthesis will be a critical first step in unlocking the research potential of this compound.

| Synthetic Method | Chiral Starting Material | Key Transformation(s) | Advantages | Potential Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution | N-protected L-Serine methyl ester | 1. Activation of β-hydroxyl group (e.g., tosylation). 2. SN2 displacement with ethylamine. | High stereocontrol, utilizes an inexpensive chiral precursor. acs.org | Potential for side reactions like elimination; requires protection/deprotection steps. |

| Reductive Amination | Aldehyde from N-protected L-Serine | 1. Formation of imine with ethylamine. 2. Diastereoselective reduction. | Convergent approach; can be highly stereoselective with the right reducing agent. nih.gov | The starting aldehyde can be unstable; controlling the stereochemistry of the reduction can be difficult. |

| Asymmetric Mannich Reaction | Protected glycine (B1666218) imine, Ethyl-imine derivative | Proline-catalyzed or metal-catalyzed addition. | Builds the carbon backbone and introduces stereocenters simultaneously. nih.gov | Requires development of specific catalysts and conditions for high diastereo- and enantioselectivity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.